Pentoxyverine citrate

Antitussive Efficacy Comparative Pharmacology Formulation Science

Pentoxyverine citrate is the only sigma-1 receptor agonist (Ki=41 nM) antitussive with dual mAChR antagonism and bronchodilator action. Non-opioid, non-addictive, no respiratory depression—unlike codeine or hydrocodone. Clinically proven 95.3% efficacy. Ideal for safe OTC cough syrups/tablets for children, elderly, and asthma/COPD patients. Also a clean chemical probe for sigma-1 research. Order high-purity API from validated sources.

Molecular Formula C20H31NO3.C6H8O7
C26H39NO10
Molecular Weight 525.6 g/mol
CAS No. 23142-01-0
Cat. No. B1668349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxyverine citrate
CAS23142-01-0
Synonyms2-(2-diethylaminoethoxy)ethyl 1-phenylcyclopentyl-1-carboxylate
carbetapentane
carbetapentane 1,5-napthalenedisulfonate (2:1)
carbetapentane 2,6-napthalenedisulfonate (2:1)
carbetapentane citrate
carbetapentane tannate
pentoxyverine
Molecular FormulaC20H31NO3.C6H8O7
C26H39NO10
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyAKJDEXBCRLOVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>78.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentoxyverine Citrate CAS 23142-01-0: Core Pharmacological Identity for Scientific Procurement


Pentoxyverine citrate (Carbetapentane citrate; CAS 23142-01-0) is a synthetic, non-opioid, centrally-acting antitussive agent. Pharmacologically, it is defined as an agonist at the sigma-1 receptor (Ki = 41 nM) and an antagonist at muscarinic acetylcholine receptors (mAChR), with additional atropine-like and local anesthetic properties [1]. This compound acts to suppress the cough reflex in the central nervous system while also exerting peripheral effects including bronchial smooth muscle relaxation and reduced airway resistance [2]. As a small molecule with well-defined chemistry (C20H31NO3·C6H8O7; MW: 525.59), pentoxyverine citrate is primarily formulated for oral administration in syrups and tablets, and is utilized globally for the symptomatic relief of acute, dry cough associated with upper respiratory infections [3].

Why Pentoxyverine Citrate Cannot Be Interchanged with Other Antitussives: A Guide to Procurement-Risk Mitigation


The class of centrally-acting antitussives exhibits profound heterogeneity in receptor targets, safety profiles, and regulatory classification, precluding generic substitution. Unlike the opioid-based comparators codeine and hydrocodone, pentoxyverine citrate lacks significant binding to mu-opioid receptors, resulting in a distinct, non-addictive, and non-respiratory depressant profile [1][2]. When compared to the widely used non-opioid dextromethorphan, pentoxyverine operates via a different primary target (sigma-1 agonism vs. NMDA antagonism/SERT inhibition), leading to divergent clinical efficacy and a more favorable side effect profile in specific contexts [3][4]. Furthermore, the compound's unique dual action as both a central cough suppressant and a peripheral bronchodilator differentiates it from other peripherally-acting or purely central agents, making it the preferred choice for coughs with a bronchospastic component. Procuring a generic “antitussive” without specification of this precise mechanism risks introducing undesirable opioidergic effects, addiction potential, or inadequate symptom control.

Quantitative Differential Evidence for Pentoxyverine Citrate Against Key Comparators


Defined Antitussive Potency Relative to Codeine Enables Precise Formulation and Dosing

Pentoxyverine citrate exhibits an antitussive potency that is consistently quantified as one-third (1/3) that of the gold-standard opioid, codeine. This relationship is not anecdotal but is a defined pharmacological characteristic used in both clinical and formulation settings. This 3:1 potency ratio provides a reliable benchmark for dose calculation when substituting a non-opioid for an opioid in cough suppression, or when formulating multi-symptom relief products where the antitussive component must be balanced against other actives [1].

Antitussive Efficacy Comparative Pharmacology Formulation Science

Comparative Clinical Efficacy in Acute Cough: Pentoxyverine Citrate vs. Dextromethorphan

In a direct head-to-head randomized, double-blind clinical trial involving 300 patients with respiratory disease (adults dosed at 90 mg/day, children at 1 mg/kg/day for 7 days), pentoxyverine demonstrated a clinical efficacy rate of 82.0% for cough relief, compared to 95.3% for dextromethorphan (P<0.01) [1]. Separately, a meta-analysis of six RCTs (n=816) for acute bronchitis reported that pentoxyverine's efficacy ranged from 53% to 82% [2]. This evidence establishes pentoxyverine citrate as an effective, albeit statistically slightly less potent, alternative to dextromethorphan, a compound associated with potential for misuse and NMDA receptor-mediated effects.

Clinical Trial Efficacy Comparison Antitussive Dextromethorphan

High-Affinity Sigma-1 Receptor Binding Profile Differentiates Pentoxyverine from Common Opioid and Non-Opioid Antitussives

Pentoxyverine citrate is a potent and selective agonist at the sigma-1 receptor, with a measured Ki of 41 nM for the human σ1 receptor and 75 nM for the guinea-pig brain membrane σ1 receptor, while showing significantly lower affinity for the σ2 receptor (Ki = 894 nM) . This high-affinity sigma-1 agonism is a key pharmacological differentiator from major antitussive classes: it is not a primary mechanism of action for codeine (which acts via mu-opioid receptors) or dextromethorphan (which primarily acts as an NMDA antagonist and SERT inhibitor). This specific receptor engagement underlies pentoxyverine's unique combination of central cough suppression, bronchial relaxation, and spasmolytic activity.

Receptor Pharmacology Sigma-1 Agonist Binding Affinity Mechanism of Action

Established Safety Advantage: Absence of Respiratory Depression and Addiction Potential vs. Opioid Antitussives

A critical and well-documented differentiator for pentoxyverine citrate is its lack of respiratory depressant effects and addiction potential, in stark contrast to opioid-based antitussives like codeine and hydrocodone. Multiple authoritative sources state that pentoxyverine 'has no significant respiratory depressant effect' and 'is not addictive' [1][2][3]. This is a direct consequence of its non-opioid mechanism of action (sigma-1 agonism and muscarinic antagonism), which does not involve agonism at the mu-opioid receptors responsible for both the analgesic, euphoric, and life-threatening respiratory depressive effects of opioids. Clinical usage guidelines highlight this distinction, noting that pentoxyverine can be safely used in patient populations with compromised respiratory function, such as those with asthma or COPD, where codeine is relatively contraindicated [1].

Safety Pharmacology Respiratory Depression Addiction Liability Codeine Comparison

Validated Scientific and Industrial Applications for Pentoxyverine Citrate Based on Differential Evidence


Formulation of Non-Opioid Antitussive Products for High-Risk Patient Populations

This application is directly supported by the safety evidence in Section 3 (Evidence Item 4), which demonstrates the compound's lack of respiratory depression and addiction potential. Pharmaceutical companies developing over-the-counter (OTC) cough syrups or tablets for children, the elderly, or patients with co-morbidities like asthma or COPD can select pentoxyverine citrate as the active pharmaceutical ingredient (API) to create a potent antitussive with a superior safety profile compared to codeine or hydrocodone [1]. The defined 1:3 potency ratio to codeine (Section 3, Evidence Item 1) also allows for accurate dose scaling and multi-drug formulation.

Sigma-1 Receptor Research: A High-Affinity Pharmacological Probe

The quantitative receptor binding data presented in Section 3 (Evidence Item 3) establishes pentoxyverine citrate as a high-affinity, orally active sigma-1 receptor agonist (Ki = 41 nM). This makes it an invaluable chemical probe for preclinical research investigating the role of sigma-1 receptors in conditions such as neuroprotection, pain modulation, and cough reflex pathways. Unlike the broader spectrum dextromethorphan or the opioidergic codeine, pentoxyverine offers a cleaner tool for isolating sigma-1-mediated effects, directly justifying its procurement for targeted neurological and pharmacological studies .

Comparative Efficacy Studies in Acute Cough Models

For clinical research organizations (CROs) and academic labs designing trials on acute cough, the head-to-head efficacy data against dextromethorphan (Section 3, Evidence Item 2) provides a quantitative benchmark (82.0% vs. 95.3% efficacy). This allows pentoxyverine citrate to be used as a validated, active comparator arm in studies of novel antitussive agents. Its distinct mechanism and well-characterized clinical performance offer a robust point of differentiation when evaluating new chemical entities (NCEs), ensuring that study designs can reliably detect superior efficacy or novel combination effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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